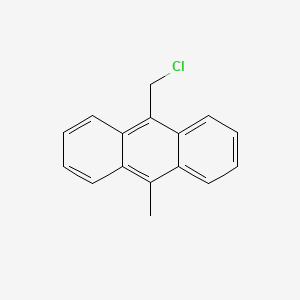

9-Methyl-10-chloromethylanthracene

Description

Properties

CAS No. |

25148-26-9 |

|---|---|

Molecular Formula |

C16H13Cl |

Molecular Weight |

240.72 g/mol |

IUPAC Name |

9-(chloromethyl)-10-methylanthracene |

InChI |

InChI=1S/C16H13Cl/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-9H,10H2,1H3 |

InChI Key |

UHHQJUJHFOQCQJ-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCl |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCl |

Other CAS No. |

25148-26-9 |

Synonyms |

9-methyl-10-chloromethylanthracene |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

9-Methyl-10-chloromethylanthracene is utilized as a blocking group reagent in organic synthesis. Its ability to temporarily modify functional groups allows for selective reactions, particularly in the synthesis of esters from carboxylic acids and other nucleophiles. This reactivity is essential in high-performance liquid chromatography (HPLC) for detecting various organic compounds due to its strong fluorescence properties.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a fluorescent labeling reagent. It aids in tracking biomolecules within biological systems, which is crucial for drug delivery systems and diagnostic applications. Its derivatives have shown promise in enhancing the efficacy of certain drugs and developing new therapeutic agents .

Environmental Monitoring

This compound serves as a derivatization reagent in HPLC methods used to analyze food samples and environmental pollutants. Its application in detecting carboxylic acids in complex matrices demonstrates its utility in environmental science, particularly for monitoring food safety and quality .

The compound exhibits notable biological activities, including antimicrobial properties against various bacteria such as Staphylococcus aureus and Escherichia coli. Studies have shown minimum inhibitory concentrations (MIC) below 2.5 μM for these organisms, indicating significant antibacterial potential.

Table 1: Antimicrobial Activity of this compound

| Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 2.5 μM |

| Escherichia coli | < 2.5 μM |

| Vibrio anguillarum | 25 μM |

Antitumor Activity Study

Research has indicated that modifications at the chloromethyl position can enhance the cytotoxicity of anthracene derivatives against cancer cell lines. For instance, studies on various anthraquinone derivatives have shown promising results, suggesting that similar modifications in this compound could lead to the development of effective antitumor agents .

Fluorescent Probes Development

A study focused on synthesizing polymers initiated by this compound demonstrated its role in increasing aromaticity and enhancing fluorescent properties. These polymers are being investigated for their potential use in biomedical applications, particularly as fluorescent probes for cellular imaging .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 9-Methyl-10-chloromethylanthracene and analogous anthracene derivatives are summarized below:

Table 1: Comparative Analysis of Anthracene Derivatives

Key Observations

Electronic Effects: Electron-donating groups (e.g., methyl, ethyl) increase electron density on the anthracene core, enhancing fluorescence quantum yield . Electron-withdrawing groups (e.g., Cl, CN) lower the HOMO-LUMO gap, improving conductivity in organic semiconductors . The combination of methyl (donor) and chloromethyl (acceptor) in this compound creates a dipole moment, advantageous for charge-separation in photovoltaic devices .

Synthetic Utility :

- Chloromethyl groups enable further functionalization via nucleophilic substitution (e.g., SN2 reactions) .

- Brominated analogs (e.g., 9-Bromo-10-phenylanthracene, ) are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

Thermal and Optical Properties :

- Bulky substituents (e.g., ethyl, dimethyl) reduce melting points and alter crystal packing .

- Sulfooxymethyl derivatives exhibit broad absorption spectra due to extended conjugation with polar groups .

Safety Considerations :

- Chlorinated anthracenes (e.g., 9-Chloroanthracene) require careful handling due to toxicity (H302: harmful if swallowed) .

Preparation Methods

Reaction Design and Reagent Selection

The patented method involves a one-pot reaction combining anthracene, 1,3,5-trioxane (formaldehyde source), hydrochloric acid, acetic acid, and a phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide). Key advantages include:

-

Aqueous reaction medium : Eliminates organic solvents, reducing environmental impact.

-

Catalytic efficiency : Phase-transfer catalysts (1–5 mol%) facilitate interfacial reactions between solid anthracene and aqueous acid phases.

-

Scalability : Simplified filtration and washing steps enable large-scale production.

Critical Reaction Parameters

Experimental data from six examples (, Tables 1–2) reveal optimal conditions:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes kinetics without side reactions |

| Reaction Time | 24 hours | Ensures complete conversion |

| Molar Ratio (Trioxane:Anthracene) | 2:1 | Prevents substrate depletion |

| Catalyst Loading | 2.5 mol% | Balances cost and efficiency |

At 60°C and 24 hours, yields exceed 95%, whereas temperatures ≥100°C or ≤25°C reduce yields to 89% and 74%, respectively.

Comparative Analysis of Synthetic Protocols

Traditional vs. Modern Methods

-

1955 Method (J. Am. Chem. Soc.) :

-

2015 Method (RSC Adv.) :

-

2022 Patent (TREA) :

Catalyst Screening

Quaternary ammonium salts (e.g., hexadecyltrimethylammonium bromide) outperform crown ethers in yield and cost-effectiveness (, Example 6). Benzyl trimethylammonium chloride and tetrabutylammonium salts showed comparable efficacy, but crown ethers like 18-crown-6 required higher loadings (5 mol%) for similar results.

Structural Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

Proton NMR (400 MHz, CDCl₃) confirms product purity:

Q & A

Q. Key Findings :

- Chloromethyl group increases electrophilicity at C10 (Mulliken charge: +0.15 e) .

- Predicted half-life in aqueous solution: ~48 hours at pH 7 .

How to resolve contradictions in reaction yields reported in literature for its synthesis?

Advanced Research Question

Methodological Answer:

Common Contradictions : Yields range from 60–85% due to:

- Catalyst Activity : AlCl₃ purity impacts Friedel-Crafts efficiency (use ≥99% grade) .

- Side Reactions : Competing dimerization at >60°C; optimize temperature to 50–55°C .

Troubleshooting Workflow :

Verify reagent stoichiometry (1:1.2 anthracene:chloromethylating agent).

Use anhydrous solvents to prevent hydrolysis .

Characterize byproduct (e.g., 9,10-dichloromethyl derivatives via GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.